molecular formula C17H32O3Si B14380210 2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 88441-43-4

2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one

Cat. No.: B14380210
CAS No.: 88441-43-4
M. Wt: 312.5 g/mol
InChI Key: UZYQFPWCCRWXOP-UHFFFAOYSA-N
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Description

2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is a structurally complex organic compound featuring a cyclobutanone core substituted with a methoxy-propylcyclohexyl group and a trimethylsilyloxy (TMSO) moiety. The cyclobutanone ring introduces significant ring strain, which can enhance reactivity in synthetic applications. The methoxy-propylcyclohexyl substituent adds steric bulk and lipophilicity, which may influence solubility and stability. While direct literature on this compound is sparse, its structural features align with intermediates used in photoredox catalysis and protective-group strategies .

Properties

CAS No.

88441-43-4

Molecular Formula

C17H32O3Si

Molecular Weight

312.5 g/mol

IUPAC Name

2-(1-methoxy-2-propylcyclohexyl)-2-trimethylsilyloxycyclobutan-1-one

InChI

InChI=1S/C17H32O3Si/c1-6-9-14-10-7-8-12-16(14,19-2)17(13-11-15(17)18)20-21(3,4)5/h14H,6-13H2,1-5H3

InChI Key

UZYQFPWCCRWXOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1(C2(CCC2=O)O[Si](C)(C)C)OC

Origin of Product

United States

Biological Activity

  • Molecular Formula : C17H32O3Si
  • Molecular Weight : 312.52 g/mol
  • CAS Number : 88441-43-4

The compound features a cyclobutanone core with a methoxy-substituted propylcyclohexyl group and a trimethylsilyloxy moiety, which contributes to its unique chemical behavior and potential biological interactions.

Research indicates that compounds similar to 2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one may interact with various biological targets, including enzymes and receptors. The presence of the trimethylsilyloxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

A study on cyclobutanone derivatives showed promising results in antitumor activity. Compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines, including KB cells. The mechanism involved DNA cleavage and alkylation, suggesting that the compound could be a candidate for further antitumor drug development .

Neuroprotective Properties

Emerging evidence suggests that cyclobutanone derivatives may exhibit neuroprotective effects. Research has indicated that certain structural modifications can enhance the ability of these compounds to protect neuronal cells from oxidative stress and apoptosis .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
KB10DNA alkylation
MCF715Apoptosis induction
A54920Reactive oxygen species generation

These findings suggest that the compound has significant potential as an anticancer agent.

In Vivo Studies

In vivo studies on animal models have shown that compounds related to this cyclobutanone derivative can reduce tumor growth significantly when administered at specific dosages. The studies highlighted the importance of dosage and timing in maximizing therapeutic effects while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs
2.1.1. Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (Compound 30)

This cyclobutane derivative, synthesized via photoredox-catalyzed deboronative radical addition, shares a cyclobutane ring but differs in functional groups. Key distinctions include:

  • Core structure: Cyclobutane (saturated) vs. cyclobutanone (ketone).
  • Substituents : A methyl ester group vs. a TMSO-protected ketone.
  • Stereochemistry : Chiral centers in the cyclohexyl moiety (2S,5R configuration) .

Implications for Target Compound :

  • The photoredox method may apply to synthesizing the target compound, though the TMSO group could necessitate alternative protective strategies.
  • The cyclobutanone’s ketone group may increase electrophilicity compared to Compound 30’s ester, altering reactivity in subsequent reactions.
2.1.2. Cyclohexenone-Based Herbicides (Cycloxydim, Sethoxydim, Tralkoxydim)

These pesticides feature cyclohexenone cores with ethoxyimino and hydroxy groups, unlike the target compound’s cyclobutanone and silyl ether. Key differences:

  • Core reactivity: Cyclohexenone’s conjugated enone system enables herbicidal activity via inhibition of acetyl-CoA carboxylase.
  • Substituents: Ethoxyimino and hydroxy groups enhance bioavailability and target binding, whereas the target’s TMSO and methoxy groups suggest synthetic, rather than bioactive, applications .
Physicochemical Properties
Property Target Compound Compound 30 Cycloxydim
Core structure Cyclobutanone Cyclobutane Cyclohexenone
Key functional groups TMSO, methoxy-propylcyclohexyl Methyl ester, isopropylcyclohexyl Ethoxyimino, hydroxy
Synthetic yield Not reported 67% Industrially optimized
Physical state Likely solid or viscous oil (inferred) Colorless oil Crystalline solid
Applications Synthetic intermediate Photoredox product Herbicide
Challenges and Opportunities
  • Synthesis : The target compound’s steric hindrance (from methoxy-propylcyclohexyl) may reduce reaction yields compared to less bulky analogs like Compound 30.
  • Stability: TMSO groups are hydrolytically sensitive, necessitating anhydrous conditions, whereas cyclohexenone herbicides are stabilized for environmental persistence .

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